molecular formula C20H23N5O3 B3015293 9-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 838897-88-4

9-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B3015293
CAS RN: 838897-88-4
M. Wt: 381.436
InChI Key: YYTKVMNEQXYNND-UHFFFAOYSA-N
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Description

The compound you mentioned seems to be a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring . They have diverse biological activities and are used in medicinal chemistry .


Synthesis Analysis

Pyrimidine derivatives can be synthesized using various methods. For instance, thieno[3,2-d]pyrimidin-4-ones were synthesized by heating thiophene-2-carboxamides in formic acid . Another method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization of the intermediates .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For example, heating thiophene-2-carboxamides in formic acid afforded thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .

Scientific Research Applications

Structural Insights and Applications

Crystal Structure and Hydrogen Bonding : The detailed study of a purine-pyrimidine hydrogen-bonded complex, involving 9-ethyl-2-aminopurine and 1-methyl-5-fluorouracil, reveals the formation of a planar complex joined by two hydrogen bonds. This arrangement resembles the Watson-Crick pairing in DNA, suggesting potential applications in understanding and manipulating genetic materials and their interactions (Sobell, 1966).

Anti-inflammatory Activity

Inflammation Modulation : Research on substituted analogues of pyrimidopurinediones has demonstrated significant anti-inflammatory activity in chronic inflammation models, such as the adjuvant-induced arthritis rat model. This suggests potential therapeutic applications for inflammatory diseases without the side effects commonly associated with other anti-inflammatory compounds (Kaminski et al., 1989).

Synthesis and SAR Studies

GnRH Receptor Antagonists : The synthesis and structure-activity relationship (SAR) studies of thieno[2,3-d]pyrimidine-2,4-diones have identified potent human GnRH receptor antagonists for treating reproductive diseases. This highlights the compound's potential in developing treatments for conditions related to reproductive health (Guo et al., 2003).

Marine Natural Products

Natural Derivatives : From the South China Sea gorgonian Subergorgia suberosa, new purine derivatives have been isolated, including pyrimido-purine diones. These compounds expand the chemical diversity derived from marine sources and may have applications in drug discovery or as biological probes (Qi et al., 2008).

Antioxidant and Medicinal Chemistry

Antioxidant Activity : A study on the aminomethylation of ethosuximide and pufemide anticonvulsants has led to N-aminomethyl derivatives exhibiting significant antioxidant activity. This suggests potential applications in neuroprotection and the management of oxidative stress-related conditions (Hakobyan et al., 2020).

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary depending on their structure and the biological target. Some pyrimidine derivatives have been found to inhibit PARP-1, a protein involved in DNA repair .

Future Directions

Pyrimidine derivatives have shown promise in various areas of research, including medicinal chemistry . Future research may focus on designing and synthesizing new pyrimidine derivatives with improved biological activity .

properties

IUPAC Name

9-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-4-14-6-8-15(9-7-14)23-10-5-11-24-16-17(21-19(23)24)22(3)20(28)25(18(16)27)12-13(2)26/h6-9H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTKVMNEQXYNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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